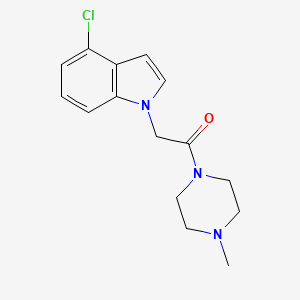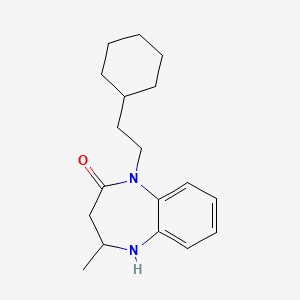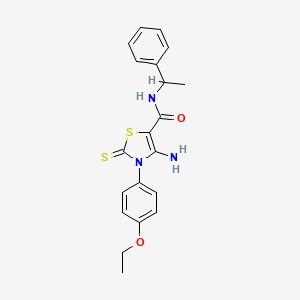![molecular formula C24H21N3O3S3 B11129291 [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11129291.png)
[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
This compound belongs to the thiazolidine class and contains a pyrazole ring. It’s intriguing due to its structural complexity and potential biological activities.
準備方法
The synthetic routes for [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involve multistep reactions. While I don’t have specific industrial production methods, researchers typically use condensation reactions and cyclizations to form the thiazolidine ring. Precise reaction conditions would depend on the specific synthetic pathway.
化学反応の分析
This compound can participate in various reactions:
Oxidation: It may undergo oxidation at the thiazolidine sulfur or other functional groups.
Reduction: Reduction reactions could modify the carbonyl group or other unsaturated bonds.
Substitution: Substitution reactions might occur at the phenyl or pyrazole rings.
Common Reagents: Thionyl chloride, hydrazine, and various metal catalysts.
Major Products: These depend on the specific reaction conditions, but derivatives with altered functional groups are likely.
科学的研究の応用
Researchers explore [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid in:
Medicine: Investigating its potential as an anti-inflammatory, antimicrobial, or antitumor agent.
Chemistry: Studying its reactivity and designing related compounds.
Industry: Perhaps as a precursor for drug development.
作用機序
正確な機序は完全には解明されていませんが、細胞経路、酵素、または受容体と相互作用すると考えられます。 その標的を特定するためには、さらなる研究が必要です。
6. 類似の化合物との比較
類似の化合物の直接的なリストはありませんが、研究者はしばしば他のチアゾリジン類やピラゾール類と比較します。 この化合物のユニークな特徴は、チアゾリジンとピラゾールの部分が組み合わされていることです。
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it to other thiazolidines or pyrazoles. Its unique features lie in the combination of the thiazolidine and pyrazole moieties.
特性
分子式 |
C24H21N3O3S3 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C24H21N3O3S3/c1-2-12-32-19-10-8-16(9-11-19)22-17(14-27(25-22)18-6-4-3-5-7-18)13-20-23(30)26(15-21(28)29)24(31)33-20/h3-11,13-14H,2,12,15H2,1H3,(H,28,29)/b20-13- |
InChIキー |
BJXREQNCQNSEDX-MOSHPQCFSA-N |
異性体SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
正規SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11129210.png)

![methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11129224.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11129231.png)
![6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129238.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11129240.png)
![2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11129246.png)
![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129253.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11129257.png)

![7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129266.png)
![(5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11129268.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129283.png)

